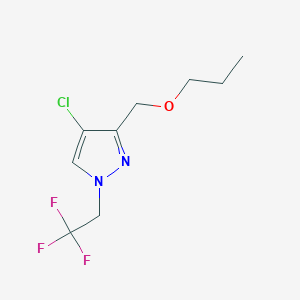

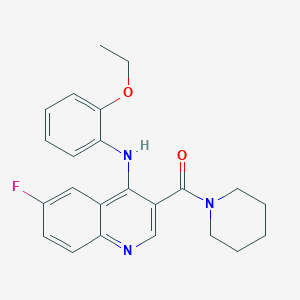

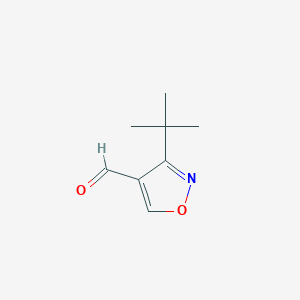

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile" is a molecule that features a thiazole ring, a dimethylphenyl group, and a methoxyphenyl group linked through an acrylonitrile moiety. The presence of the Z-isomer indicates the specific geometric configuration of the molecule where the highest priority groups on either side of the double bond are on opposite sides.

Synthesis Analysis

The synthesis of Z-isomers can be complex due to the need for specific conditions to favor the desired geometric isomer. In the context of related compounds, the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a side-chain of cephem antibiotics, was prepared from aminoisoxazoles through skeletal rearrangement and subsequent reactions involving alkoxycarbonyl isothiocyanates and O-methylhydroxylamine . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities, particularly the presence of a thiazole ring and methoxy groups.

Molecular Structure Analysis

The molecular structure of Z-isomers can be confirmed using techniques such as X-ray crystallography. For instance, the separation and structural determination of E and Z isomers of a related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, were achieved, with the Z isomer crystallizing in the P21/c space group . This information is crucial as it provides insights into the three-dimensional arrangement of atoms in the molecule, which is essential for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Z-isomers often exhibit different reactivity compared to their E counterparts due to the spatial arrangement of substituents around the double bond. The specific reactions that "(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile" would undergo are not detailed in the provided papers. However, the reactivity of Z-isomers in general can involve selective transformations that preserve the Z-configuration, which is often crucial for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For Z-isomers, properties such as melting point, solubility, and stability can differ significantly from their E counterparts. The provided papers do not offer specific data on the physical and chemical properties of "(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile". However, the properties of similar Z-isomers have been characterized through methods like X-ray crystallography, which provides valuable information on the compound's solid-state properties .

科学的研究の応用

Synthesis and Chemical Properties

Reduction with Lithium Aluminum Hydride : Reduction of similar compounds, such as (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, with lithium aluminum hydride has been shown to afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This research suggests potential routes for chemical synthesis and modification of related compounds (Frolov et al., 2005).

Synthesis of Cephem Antibiotics Side-Chain : Analogous compounds, specifically Z-isomers of acrylonitriles, have been used in the synthesis of key moieties in cephem antibiotics, indicating potential pharmaceutical applications (Tatsuta et al., 1994).

Crystal Structure Analysis : The crystal structure of compounds similar to (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile has been studied, providing insights into the molecular geometry which can be crucial for understanding its reactivity and interactions (Naveen et al., 2006).

Biological and Pharmacological Applications

Cytotoxic Properties : Research on similar acrylonitriles has identified key structural components essential for broad-spectrum cytotoxicity, suggesting potential applications in cancer therapy (Tarleton et al., 2012).

Antimicrobial Activity : Benzothiazole derivatives of acrylonitriles have shown activity against various bacteria and fungi, indicating the potential of similar compounds in antimicrobial applications (Youssef et al., 2006).

Optoelectronic Applications : Certain acrylonitrile derivatives have been explored for use in optoelectronic devices, particularly in protecting human eyes and optical sensors, suggesting possible applications for related compounds (Anandan et al., 2018).

Photodynamic Therapy for Cancer : New derivatives of acrylonitrile, including those with thiazole groups, have been investigated for their efficacy in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).

Potential in Anthelmintic Development : Acrylonitrile-based molecules have been identified as potential candidates for new anthelmintic drugs, a class of medications used to treat parasitic worm infections (Gordon et al., 2014).

特性

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-14-7-8-16(9-15(14)2)20-13-26-21(24-20)17(11-22)12-23-18-5-4-6-19(10-18)25-3/h4-10,12-13,23H,1-3H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSNRIOWICNFMO-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

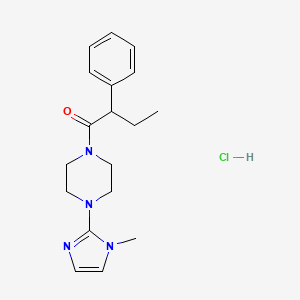

![methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B3006820.png)

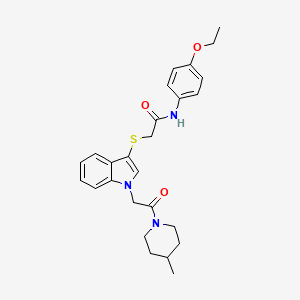

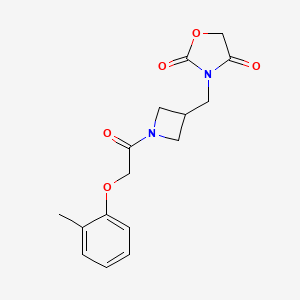

![N-(2-furylmethyl)-3-[1-[2-(mesitylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B3006828.png)

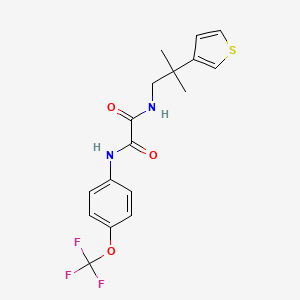

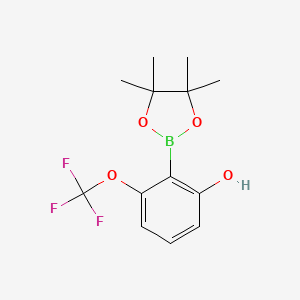

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B3006829.png)

![3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B3006831.png)